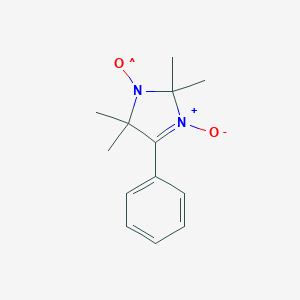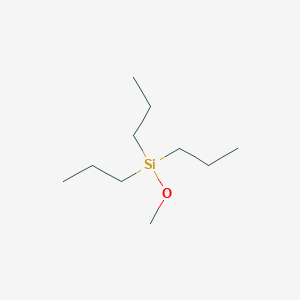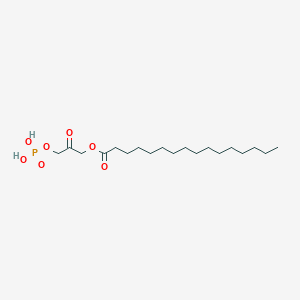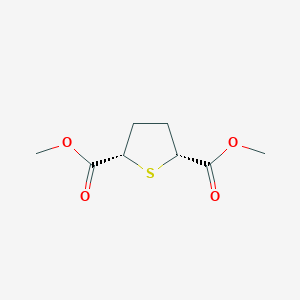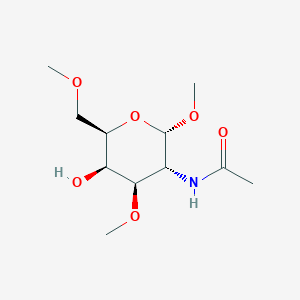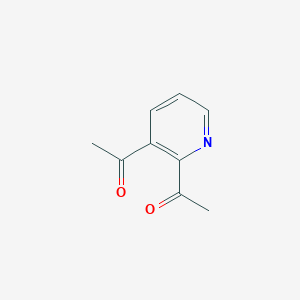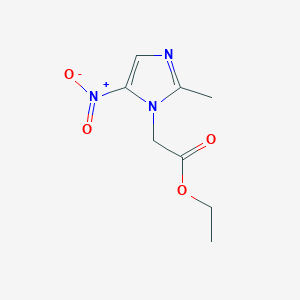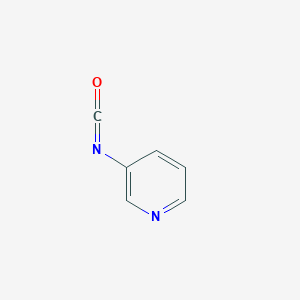
3-Isocyanatopyridine
概述
描述
3-Isocyanatopyridine, also known as 3-Pyridyl isocyanate, is an organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where an isocyanate group is attached to the third position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
作用机制
Target of Action
3-Isocyanatopyridine is a chemical compound with the empirical formula C6H4N2O
Mode of Action
Isocyanides, a group to which this compound belongs, have been found to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . .
Biochemical Pathways
Isocyanides have been found to affect key molecular pathways including glycolysis, the pentose phosphate pathway, oxidative phosphorylation, and the synthesis of fatty acids
准备方法
Synthetic Routes and Reaction Conditions: 3-Isocyanatopyridine can be synthesized through several methods. One common method involves the reaction of 3-aminopyridine with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more scalable methods. One such method includes the use of diphosgene or triphosgene as substitutes for phosgene, which are less hazardous and easier to handle. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
化学反应分析
Types of Reactions: 3-Isocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where the isocyanate group can be replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Electrophiles such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Ureas and Carbamates: Formed from the reaction with amines and alcohols, respectively.
Substituted Pyridines: Formed from electrophilic substitution reactions.
科学研究应用
3-Isocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is involved in the development of drugs and diagnostic agents.
Industry: It is used in the production of polymers, coatings, and adhesives.
相似化合物的比较
2-Isocyanatopyridine: Similar structure but with the isocyanate group at the second position.
4-Isocyanatopyridine: Similar structure but with the isocyanate group at the fourth position.
Isocyanatobenzene: An isocyanate group attached to a benzene ring instead of a pyridine ring.
Uniqueness: 3-Isocyanatopyridine is unique due to its specific reactivity and position of the isocyanate group on the pyridine ring. This positioning influences its chemical behavior and applications, making it distinct from its isomers and other isocyanate compounds .
属性
IUPAC Name |
3-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVSKCXWMEDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375184 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15268-31-2 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Cycloamination of 3-Isocyanatopyridine-2-carboxylates"?
A1: The paper investigates the use of this compound-2-carboxylates as building blocks in the synthesis of bicyclic compounds. Specifically, it explores the cycloamination reactions of these compounds, a process where the isocyanate group (-N=C=O) and another functional group within the molecule react to form a ring structure []. This research highlights a potential synthetic route to access novel bicyclic structures with potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
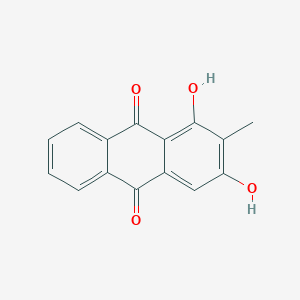
![2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine](/img/structure/B91159.png)
